An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzamide: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzamide: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 3-Chloro-5-hydroxybenzamide, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific benzamide, this document synthesizes information from its well-characterized precursor, 3-Chloro-5-hydroxybenzoic acid, and established principles of organic chemistry to present a robust profile. We will delve into its chemical structure, a reliable synthetic protocol, predicted spectroscopic characteristics, and the therapeutic potential suggested by its structural motifs and the biological activity of its parent compound.
Introduction and Strategic Overview
3-Chloro-5-hydroxybenzamide is a substituted aromatic amide. Its structure, featuring a chlorinated and hydroxylated benzene ring coupled to an amide functional group, positions it as a molecule of interest for chemical synthesis and biological screening. The benzamide moiety is a cornerstone in pharmacology, present in a wide array of approved drugs with diverse activities.[1][2]
Direct literature on 3-Chloro-5-hydroxybenzamide is scarce. Therefore, a logical and scientifically rigorous approach is to extrapolate its properties and synthesis from its immediate precursor, 3-Chloro-5-hydroxybenzoic acid. This benzoic acid derivative is a known selective agonist for the G-protein-coupled receptor 81 (GPR81), also known as the lactate receptor, which is involved in regulating lipolysis.[3][4] The conversion of this biologically active carboxylic acid into its corresponding primary amide is a standard synthetic transformation that can alter its physicochemical properties, such as solubility and membrane permeability, and potentially modulate its biological activity. This guide provides the necessary framework for its synthesis and characterization, enabling further investigation.
Chemical Structure and Identification
The core of 3-Chloro-5-hydroxybenzamide is a benzene ring substituted at positions 1, 3, and 5. The key to its reactivity and potential biological function lies in the interplay between the electron-withdrawing chloro group, the electron-donating and hydrogen-bonding capable hydroxyl group, and the versatile amide group.
Caption: Chemical structure of 3-Chloro-5-hydroxybenzamide.
Table 1: Chemical Identifiers and Properties
| Property | 3-Chloro-5-hydroxybenzamide (Predicted/Inferred) | 3-Chloro-5-hydroxybenzoic Acid (Experimental Data) |
|---|---|---|
| IUPAC Name | 3-Chloro-5-hydroxybenzamide | 3-Chloro-5-hydroxybenzoic acid[5] |
| CAS Number | Not assigned | 53984-36-4[5][6] |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₅ClO₃[5][6] |
| Molecular Weight | 171.58 g/mol | 172.57 g/mol [5][6] |
| Appearance | Likely a white to off-white solid | White to beige powder[6] |
| Melting Point | Not determined | 244.0 to 248.0 °C[4] |
| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Soluble in DMSO (15 mg/mL)[6], insoluble in water.[7] |
| pKa | Amide N-H pKa is ~17 (weakly acidic) | Carboxylic acid pKa ~4, Phenolic OH pKa ~9-10 (estimated) |
Synthesis of 3-Chloro-5-hydroxybenzamide
The most direct and reliable method for synthesizing 3-Chloro-5-hydroxybenzamide is a two-step process starting from 3-Chloro-5-hydroxybenzoic acid. This involves the activation of the carboxylic acid to a more reactive intermediate, the acyl chloride, followed by nucleophilic substitution with ammonia.[5][8][9]
Rationale for Synthetic Strategy: Direct amidation of a carboxylic acid with ammonia requires high temperatures (often >180 °C) to drive off the water formed, which can be incompatible with sensitive functional groups.[10] Converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) creates a highly electrophilic carbonyl carbon.[5] This intermediate readily reacts with ammonia, a good nucleophile, under much milder conditions to form the stable amide bond, typically with high yield.[9]
Caption: Proposed two-step synthesis of 3-Chloro-5-hydroxybenzamide.
Experimental Protocol: Synthesis of 3-Chloro-5-hydroxybenzamide
Materials:
-
3-Chloro-5-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Concentrated aqueous ammonia (NH₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated ammonia is corrosive and has a pungent odor. Handle with care.
Step 1: Synthesis of 3-Chloro-5-hydroxybenzoyl Chloride
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-Chloro-5-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred slurry at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 3-Chloro-5-hydroxybenzoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of 3-Chloro-5-hydroxybenzamide
-
Dissolve the crude 3-Chloro-5-hydroxybenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM).
-
Cool the DCM solution in an ice bath to 0 °C.
-
Slowly add concentrated aqueous ammonia (3.0 eq) dropwise to the vigorously stirred solution. A white precipitate of the amide product and ammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Chloro-5-hydroxybenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Predicted Spectroscopic Characteristics
While experimental spectra are not available, the structure of 3-Chloro-5-hydroxybenzamide allows for the prediction of key spectroscopic features that would be essential for its characterization.
-
Infrared (IR) Spectroscopy:
-
~3400-3200 cm⁻¹: A broad peak corresponding to the O-H stretch of the phenolic group. Two sharper peaks in this region for the symmetric and asymmetric N-H stretches of the primary amide.
-
~1660 cm⁻¹: A strong absorption for the C=O stretch (Amide I band).
-
~1600 cm⁻¹: An N-H bending vibration (Amide II band).
-
~1600, 1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the phenol.
-
~800-700 cm⁻¹: C-Cl stretching vibration.
-
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
~10.0 ppm (singlet, 1H): The acidic proton of the phenolic hydroxyl group.
-
~7.5-8.0 ppm (broad singlet, 2H): The two protons of the -NH₂ group.
-
~7.0-7.4 ppm (3H): Three distinct signals (likely two doublets or a triplet and two singlets, depending on coupling) for the three aromatic protons on the benzene ring.
-
-
¹³C NMR Spectroscopy (in DMSO-d₆):
-
~168 ppm: The carbonyl carbon of the amide.
-
~158 ppm: The aromatic carbon attached to the hydroxyl group (C-OH).
-
~135 ppm: The aromatic carbon attached to the chloro group (C-Cl).
-
~115-130 ppm: Signals for the remaining four aromatic carbons.
-
Biological Activity and Potential Applications
The primary rationale for synthesizing 3-Chloro-5-hydroxybenzamide stems from the established biological activity of its precursor, 3-Chloro-5-hydroxybenzoic acid.
Caption: Relationship between the precursor's activity and the derivative's potential.
GPR81 Agonism: 3-Chloro-5-hydroxybenzoic acid is a selective agonist of GPR81, a receptor primarily expressed in adipose tissue.[4][6] Activation of GPR81 inhibits lipolysis, the breakdown of triglycerides into free fatty acids. This mechanism is of significant interest for the treatment of metabolic disorders like dyslipidemia.[3] The compound has demonstrated efficacy in reducing free fatty acids in animal models.[7]
Potential of the Benzamide Derivative: The conversion of the carboxylic acid to a primary amide neutralizes the acidic charge and introduces hydrogen bond donors and acceptors. This modification can lead to several outcomes:
-
Altered Pharmacokinetics: The change in polarity and hydrogen bonding capacity can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially improve oral bioavailability or alter tissue distribution.
-
Modulated Receptor Binding: The amide group may interact differently with the GPR81 binding pocket compared to the carboxylic acid, potentially altering potency or selectivity.
-
Novel Biological Activities: The benzamide scaffold is prevalent in a wide range of biologically active molecules, including CNS agents, anti-inflammatory drugs, and antimicrobials.[1][11] Therefore, 3-Chloro-5-hydroxybenzamide represents a novel chemical entity that warrants screening against a broad range of biological targets. It serves as a valuable starting point for generating a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
While 3-Chloro-5-hydroxybenzamide is not a well-documented compound, its structure is highly accessible from a commercially available and biologically active precursor. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The established anti-lipolytic activity of its parent acid, combined with the pharmacological importance of the benzamide functional group, makes 3-Chloro-5-hydroxybenzamide a compelling target for researchers in drug discovery. Future work should focus on executing the proposed synthesis, confirming the structure via spectroscopic analysis, and evaluating its biological activity, starting with its effect on GPR81 and expanding to broader screening paradigms.
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